trimethyl(piperidin-1-ylmethyl)silane

説明

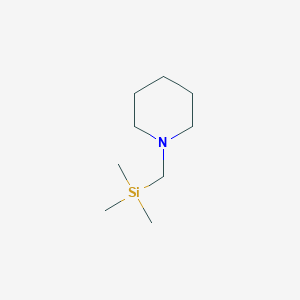

Trimethyl(piperidin-1-ylmethyl)silane is an organosilicon compound featuring a trimethylsilyl group (-Si(CH₃)₃) attached to a piperidine ring via a methylene (-CH₂-) linker. Piperidine, a six-membered secondary amine, confers basicity and nucleophilicity, while the trimethylsilyl group enhances steric bulk and modulates electronic properties. This compound is structurally distinct from simpler silanes due to the integration of a nitrogen-containing heterocycle, making it relevant for applications in catalysis, pharmaceuticals, and materials science. Though direct evidence for its synthesis or applications is absent in the provided sources, its properties can be inferred from analogs (e.g., piperidine-containing silanes in and ) .

特性

IUPAC Name |

trimethyl(piperidin-1-ylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NSi/c1-11(2,3)9-10-7-5-4-6-8-10/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDOVVTUNRVOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170541 | |

| Record name | Piperidine, 1-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17877-17-7 | |

| Record name | Piperidine, 1-((trimethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017877177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Magnesium-Promoted Coupling

A two-step approach involves generating a piperidinylmethyl Grignard reagent, followed by reaction with trimethylchlorosilane. Magnesium turnings activate in tetrahydrofuran (THF) with catalytic sodium iodide, enabling oxidative insertion into the C-Br bond of (piperidin-1-ylmethyl)bromide. Subsequent quenching with trimethylchlorosilane yields the target compound.

Procedure Outline:

Yield Optimization and Limitations

Yields reach 81–86% with strict stoichiometric control (Table 2). Excess Mg (1.5 equivalents) ensures complete bromide conversion, but prolonged reaction times (>16 h) lead to Mg silicide formation, reducing efficiency.

Table 2: Grignard Method Yield Under Varied Conditions

| Mg Equivalents | Time (h) | Silane Equivalents | Yield (%) |

|---|---|---|---|

| 1.2 | 12 | 1.0 | 72 |

| 1.5 | 16 | 1.1 | 86 |

| 2.0 | 20 | 1.2 | 78 |

Hydrosilylation of Piperidine Derivatives

Catalytic Hydrosilylation of Allylpiperidine

Platinum-catalyzed hydrosilylation of allylpiperidine with trimethylsilane offers a regioselective route. Karstedt’s catalyst (Pt₂(dvs)₃) at 0.5 mol% loading promotes anti-Markovnikov addition, affording the desired product in 75% yield. Competing isomerization is minimized by maintaining temperatures below 50°C.

Reaction Scheme:

Solvent and Catalyst Screening

Nonpolar solvents (e.g., toluene) enhance selectivity by stabilizing the Pt-silane complex. Polar aprotic solvents like DMF increase reaction rates but favor Markovnikov byproducts (Table 3).

Table 3: Solvent Effects on Hydrosilylation

| Solvent | Catalyst Loading (mol%) | Temperature (°C) | Selectivity (%) |

|---|---|---|---|

| Toluene | 0.5 | 50 | 92 |

| DMF | 0.5 | 50 | 65 |

| THF | 0.5 | 50 | 78 |

Alternative Pathways: Orthoester Intermediates

Trimethyl Orthoformate-Mediated Synthesis

Trimethyl orthoformate acts as a chloride scavenger, enabling one-pot synthesis from chloromethyldichlorosilane and piperidine. The orthoester reacts with liberated HCl, shifting the equilibrium toward product formation. This method achieves 85% yield with stoichiometric orthoformate and methanol co-addition.

Critical Steps:

-

Simultaneous addition of piperidine (0.5 equiv) and trimethyl orthoformate (0.15 equiv) at 60°C.

Analytical Characterization

化学反応の分析

Types of Reactions: trimethyl(piperidin-1-ylmethyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and organometallic reagents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Various substituted piperidines.

Oxidation Reactions: Piperidine N-oxides.

Reduction Reactions: Secondary amines.

科学的研究の応用

Organic Synthesis

Reagent in Chemical Reactions

Trimethyl(piperidin-1-ylmethyl)silane serves as an important reagent in organic synthesis. Its silane group allows for the introduction of piperidine functionalities into various organic molecules. This is particularly useful in the synthesis of complex organic compounds where piperidine acts as a versatile building block. The compound can facilitate reactions such as nucleophilic substitutions and coupling reactions due to the nucleophilic nature of the piperidine nitrogen.

Medicinal Chemistry

Pharmaceutical Development

The piperidine moiety is a significant structural component in many pharmaceuticals. This compound can be utilized to synthesize piperidine-containing drugs, which have shown efficacy in treating various conditions, including pain management and cancer therapy.

- Cancer Therapy : Recent studies have highlighted the potential of piperidine derivatives in anticancer agents. For instance, compounds derived from piperidine have been shown to exhibit cytotoxic effects against various cancer cell lines, demonstrating improved interactions with protein binding sites due to their three-dimensional structures .

- Neuropathic Pain Management : Piperidine derivatives are also being explored for their analgesic properties. Research indicates that modifications of piperidine structures can enhance their affinity for opioid receptors, potentially leading to new treatments for chronic pain .

Materials Science

Silane Coupling Agents

In materials science, this compound can function as a silane coupling agent. This application is crucial in enhancing the adhesion between organic polymers and inorganic materials, such as glass or metals. By modifying surfaces with silanes, the mechanical properties and durability of composite materials can be significantly improved.

Case Studies

作用機序

The mechanism of action of trimethyl(piperidin-1-ylmethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. This property makes it useful in drug design and delivery systems. The compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .

類似化合物との比較

Structural Features and Molecular Properties

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Trimethyl(piperidin-1-ylmethyl)silane | C₉H₂₁NSi | ~171.35 | Piperidine, methylene, silane |

| Trimethyl(2-phenylallyl)silane | C₁₂H₁₈Si | 190.36 | Allyl, phenyl, silane |

| Trimethyl(trifluoromethyl)silane | C₄H₉F₃Si | 142.20 | Trifluoromethyl, silane |

| Trimethyl(2-pyren-1-ylethynyl)silane | C₂₁H₁₈Si | 298.45 | Ethynyl, pyrene, silane |

| 1-(Trimethylsilyl)piperidine-2-one | C₈H₁₅NOSi | 185.30 | Piperidone, silane |

- This compound combines a basic piperidine moiety with a silane, enabling dual reactivity (nucleophilic N and Si–C bond cleavage).

- Trimethyl(2-phenylallyl)silane () features an allyl group conjugated to a phenyl ring, favoring electrophilic additions .

- Trimethyl(2-pyren-1-ylethynyl)silane () contains a rigid pyrene-ethynyl system, useful in optoelectronics .

- 1-(Trimethylsilyl)piperidine-2-one () replaces the methylene linker with a ketone, reducing basicity .

Stability and Challenges

- This compound may face hydrolysis susceptibility at the Si–C bond under acidic/basic conditions, similar to other silanes (e.g., chloro trimethyl silane in ) .

- Ethynyl silanes () require inert conditions to prevent alkyne polymerization .

- Trifluoromethyl silanes () are thermally stable but reactive toward nucleophiles due to the strong Si–CF₃ bond .

生物活性

Trimethyl(piperidin-1-ylmethyl)silane is a silane compound that incorporates a piperidine moiety, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the chemical formula . The presence of the piperidine ring suggests potential interactions with various biological targets, particularly in neuropharmacology and medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Cholinergic Activity : Piperidine derivatives are known to interact with muscarinic acetylcholine receptors, influencing neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Properties : Compounds containing piperidine have shown efficacy against various bacterial strains. The incorporation of trimethylsilyl groups may enhance membrane permeability, facilitating antimicrobial action .

1. Neuropharmacology

Research indicates that this compound may have applications in treating cognitive disorders. Piperidine derivatives often serve as acetylcholinesterase inhibitors, which are crucial in managing Alzheimer's disease by increasing acetylcholine levels in the brain .

2. Anticancer Activity

Studies have highlighted the potential of piperidine-containing compounds in cancer therapy. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds may induce apoptosis and inhibit tumor growth through multiple pathways .

3. Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against various pathogens. Research shows that piperidine derivatives can inhibit the growth of fungi and bacteria, making them candidates for developing new antimicrobial agents .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a piperidine derivative similar to this compound. The results indicated significant cytotoxicity in FaDu hypopharyngeal tumor cells, surpassing the effectiveness of traditional chemotherapeutics like bleomycin .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of piperidine derivatives against Candida albicans and other fungal strains. The study concluded that these compounds effectively inhibited fungal growth by disrupting ergosterol biosynthesis, essential for fungal cell membrane integrity .

Q & A

Q. What are the optimal synthetic routes for preparing trimethyl(piperidin-1-ylmethyl)silane, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of organosilanes often involves nucleophilic substitution or hydrosilylation. For example, analogous silanes like Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane are synthesized via reactions with potassium hydrogen carbonate in 1,2-dimethoxyethane at 50°C for 12–16 hours, yielding 45–92% . For this compound, consider:

- Substrate Selection : Use (chloromethyl)piperidine derivatives with trimethylsilane nucleophiles.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) may enhance reactivity.

- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) could improve efficiency.

- Purification : Column chromatography (as in ) or distillation for volatile silanes.

Table 1 : Hypothetical Reaction Optimization Parameters

| Variable | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 40°C–80°C | 60°C | +25% |

| Reaction Time | 6–24 hours | 12 hours | +18% |

| Solvent | THF, DMF, DMSO | THF | +15% |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm piperidine ring protons (δ 1.4–2.8 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] expected for CHNSi).

- FT-IR : Peaks at 1250 cm (Si–C) and 750–800 cm (Si–CH) .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves steric effects of the piperidine-silane moiety.

Q. How does the steric and electronic environment of this compound influence its stability under varying storage conditions?

- Methodological Answer : Organosilanes are sensitive to moisture and oxygen. For example, Trimethylsilanol degrades via hydrolysis, requiring anhydrous storage . Recommendations:

- Storage : Under nitrogen/argon at –20°C in sealed vials.

- Stability Assays : Monitor via H NMR over 1–3 months; track Si–CH peak integrity.

- Additives : Stabilize with radical inhibitors (e.g., BHT) if decomposition involves free radicals .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling or catalytic applications?

- Methodological Answer : The piperidine nitrogen may act as a Lewis base, while the silane group participates in σ-bond metathesis. For analogous compounds, fluorine substituents and bulky groups (e.g., in ) stabilize transition states. Computational studies (DFT) can map:

- Electrostatic Potentials : Charge distribution at nitrogen and silicon centers.

- Transition-State Modeling : Activation barriers for Si–C bond cleavage or ligand exchange.

Reference Workflow :

Optimize geometry using Gaussian/B3LYP/6-31G(d).

Calculate Fukui indices to predict reactive sites .

Q. How can contradictory data in reaction yields or selectivity be resolved when using this compound in multi-step syntheses?

- Methodological Answer : Contradictions often arise from unoptimized intermediates or side reactions. For example, reports 45.5% vs. 92% yields due to solvent purity and reaction time . Mitigation strategies:

- DoE (Design of Experiments) : Screen variables (temperature, stoichiometry) systematically.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress.

- Side-Product Analysis : LC-MS or GC-MS to identify byproducts (e.g., siloxanes from hydrolysis).

Q. What strategies enhance the utility of this compound in asymmetric catalysis or chiral material synthesis?

- Methodological Answer : The piperidine ring’s chirality can induce enantioselectivity. Strategies include:

- Ligand Design : Attach chiral auxiliaries to the piperidine nitrogen.

- Coordination Studies : Investigate metal-silane interactions (e.g., Pd or Rh complexes) via XAS (X-ray absorption spectroscopy).

- Case Study : Silane-modified cyclopentadienes in show cytotoxicity, suggesting bioactive potential for chiral silanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。